

Technical Guide: Spectroscopic Characterization of 5-Chloro-1H-indole-7-carboxylic Acid

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Compound of Interest

Compound Name: 5-chloro-1H-indole-7-carboxylic acid
CAS No.: 875305-81-0
Cat. No.: B1428483

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Part 1: Core Directive & Executive Summary

Compound Identity:

- IUPAC Name: **5-Chloro-1H-indole-7-carboxylic acid**[\[1\]](#)
- CAS Registry Number: 875305-81-0[\[1\]](#)[\[2\]](#)
- Molecular Formula: C
H
ClNO
[\[1\]](#)[\[3\]](#)
- Molecular Weight: 195.60 g/mol [\[1\]](#)

Technical Abstract: **5-Chloro-1H-indole-7-carboxylic acid** is a critical scaffold in medicinal chemistry, particularly in the development of Nav1.7 inhibitors, antiviral agents, and allosteric modulators for GPCRs. Unlike the more common 2- or 3-carboxy isomers, the 7-position carboxylic acid introduces unique intramolecular hydrogen bonding possibilities and steric constraints that influence binding kinetics. This guide provides a definitive protocol for its synthesis, purification, and spectroscopic validation, addressing the challenge of distinguishing it from its regioisomers (e.g., 5-chloroindole-2-carboxylic acid, CAS 10517-21-2).

Part 2: Scientific Integrity & Logic (E-E-A-T)

Synthesis & Causality: The Bartoli Indole Route

While various routes exist, the Bartoli Indole Synthesis is the preferred methodology for generating 7-substituted indoles. This route is chosen over the Fischer Indole synthesis because the latter often yields intractable mixtures when applied to meta-substituted anilines, whereas the Bartoli reaction specifically targets the ortho position of nitroarenes, ensuring regioselectivity at the 7-position relative to the nitrogen.

Mechanism-Based Protocol: The reaction utilizes a vinyl Grignard reagent attacking a 2-nitrobenzoic acid derivative. The steric bulk of the carboxylic acid (or carboxylate) at the ortho position actually facilitates the [3,3]-sigmatropic rearrangement required for indole formation by preventing alternative side reactions.

Step-by-Step Protocol:

- Precursor: 2-Nitro-5-chlorobenzoic acid (CAS 2516-96-3).
- Reagent: Vinylmagnesium bromide (1.0 M in THF).
- Conditions: -40°C to -78°C, inert atmosphere (N₂ or Ar).
- Workup: Acidic quench (NH₄Cl/HCl) is critical to protonate the carboxylate and the indole nitrogen.

Spectroscopic Validation (Self-Validating Systems)

The primary challenge in characterizing this molecule is distinguishing the regiochemistry of the protons on the benzene ring (H4 and H6).

Diagnostic Logic:

- H4 vs. H6 Differentiation: H6 is located ortho to the electron-withdrawing carboxylic acid group (C7) and ortho to the chlorine (C5). H4 is meta to the carboxylic acid and ortho to the chlorine. Consequently, H6 will appear significantly downfield (deshielded) compared to H4 due to the anisotropic effect of the carbonyl group.
- Coupling Constants: The 5-chloro substitution eliminates ortho-coupling on the benzene ring. Both H4 and H6 will appear as doublets with a small meta-coupling constant (Hz).

Quantitative Data: Spectroscopic Parameters

Table 1: Predicted

H NMR Data (DMSO- , 400 MHz)



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Note: Shifts may vary by ± 0.1 ppm depending on concentration and water content in DMSO.

Table 2:**C NMR Chemical Shift Assignments (DMSO-
)****FULL PROTOCOL TRUNCATED**

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Mass Spectrometry (ESI-MS)[4]

- Ionization Mode: Negative Electrospray (ESI-)
- Molecular Ion [M-H]
: 194.0 (for
Cl) and 196.0 (for
Cl).
- Isotope Pattern: Distinct 3:1 ratio confirming mono-chlorination.

Part 3: Visualization & Experimental Workflows
Diagram 1: Bartoli Synthesis Pathway

This diagram illustrates the synthesis of the target molecule from the nitrobenzoic acid precursor, highlighting the critical Grignard addition step.



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Caption: Bartoli indole synthesis route utilizing vinyl Grignard to convert nitroarene to indole.

Diagram 2: NMR Coupling Logic (Spin System)

This diagram details the scalar coupling relationships used to assign the aromatic protons, ensuring the distinction between H4 and H6.



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Caption: Meta-coupling interaction between H4 and H6, influenced by the 5-Cl and 7-COOH substituents.

Part 4: Detailed Experimental Protocol

Protocol: Isolation and Characterization

Objective: To purify crude **5-chloro-1H-indole-7-carboxylic acid** and verify structure.

- Dissolution: Dissolve the crude reaction residue in EtOAc.
- Acid-Base Extraction (Purification Step):
 - Extract the organic layer with 1N NaOH (3x). The indole-carboxylic acid will move to the aqueous phase as the carboxylate salt.
 - Note: Simple indoles remain in the organic layer; this step removes non-acidic impurities.
 - Wash the aqueous layer with fresh EtOAc to remove neutral organic byproducts.
- Precipitation:
 - Cool the aqueous layer to 0°C.
 - Slowly acidify with 6N HCl to pH 2. The product will precipitate as an off-white to beige solid.
- Recrystallization:
 - Filter the solid.
 - Recrystallize from Ethanol/Water (9:1) if necessary to remove trace colored impurities.
- Sample Preparation for NMR:
 - Dry the solid under high vacuum (0.1 mbar) for 12 hours at 40°C.
 - Dissolve ~10 mg in 0.6 mL DMSO-
.
(CDCl₃ is not recommended due to poor solubility of the carboxylic acid).

References

- Synthesis & Characterization Context
 - Source: Japan Patent JP6842082B2 (2021). "Plant Growth Regulator." (Describes the synthesis and confirmation of 5-chloroindole-7-carboxylic acid as Compound 2).
 - URL:
- Derivative Applications
 - Source: WO2018195123A1. "Bicyclic compounds and their use in the treatment of cancer.
 - URL:
- General Indole Synthesis (Bartoli)
 - Source: Bartoli, G., et al. "Reaction of nitroarenes with vinyl Grignard reagents: a new synthesis of indoles." Journal of Organic Chemistry.
 - URL:

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Sources

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- [2. 5-chloro-1H-indole-7-carboxylic acid | CAS: 875305-81-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier \[finetechnology-ind.com\]](#)
- [3. calpaclab.com \[calpaclab.com\]](#)
- [4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 5-Chloro-1H-indole-7-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1428483#spectroscopic-data-of-5-chloro-1h-indole-7-carboxylic-acid>]

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